molecular structure and weight of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
molecular structure and weight of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed analytical and synthetic methodologies for N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the therapeutic and electronic potential of complex heterocyclic amine derivatives.
Introduction
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex aromatic amine featuring a fused naphtho[2,3-b]benzofuran core. This core structure is a significant pharmacophore, with many benzofuran derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a biphenylamino substituent at the 2-position of the naphthobenzofuran system is anticipated to modulate its electronic and steric properties, potentially leading to novel therapeutic applications or utility in organic electronics.[4] This guide will detail the known structural aspects of this molecule and provide expert-driven, hypothetical protocols for its synthesis and characterization, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine have been determined based on its chemical name and available chemical identifiers.
Molecular Structure
The structure consists of a planar naphthofuran system fused with a benzene ring, forming the naphtho[2,3-b]benzofuran core. An amine linker connects this core at the 2-position to a biphenyl group at the 4-position.
Caption: 2D representation of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine.
Physicochemical Data Summary
The following table summarizes the key computed and identified properties of the molecule.
| Property | Value | Source |
| IUPAC Name | N-([1,1'-biphenyl]-4-yl)naphtho[2,3-b]benzofuran-2-amine | - |
| CAS Number | 2172702-74-6 | [5] |
| Molecular Formula | C₃₀H₁₉NO | Derived from SMILES |
| Molecular Weight | 409.49 g/mol | Calculated from Formula |
| SMILES | C12=CC3=CC=CC=C3C=C1C4=CC(NC5=CC=C(C6=CC=CC=C6)C=C5)=CC=C4O2 | [5] |
Proposed Synthetic Pathway
The conceptual workflow for this synthesis is outlined below:
Caption: Conceptual workflow for the proposed synthesis.
Detailed Hypothetical Protocol: Buchwald-Hartwig Amination
This protocol is a well-reasoned, hypothetical procedure based on similar transformations found in organic synthesis literature.
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Reactor Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is allowed to cool to room temperature under a stream of dry nitrogen.
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Reagent Addition: To the flask are added 2-bromonaphtho[2,3-b]benzofuran (1.0 eq), 4-aminobiphenyl (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).
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Solvent Addition: Anhydrous toluene is added via syringe to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the bromo-starting material).
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Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Reaction Quench and Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine.
Proposed Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. The following section outlines the expected outcomes from these analyses.
Spectroscopic and Analytical Workflow
Caption: Workflow for analytical characterization.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be complex, showing multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). Key signals would include a singlet for the N-H proton (its chemical shift would be concentration and solvent dependent) and distinct multiplets corresponding to the protons on the biphenyl and naphthobenzofuran ring systems.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a large number of signals corresponding to the 30 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon atoms directly attached to the nitrogen and oxygen atoms will have characteristic chemical shifts.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration around 3350-3450 cm⁻¹. Strong absorptions in the 1500-1600 cm⁻¹ region will correspond to C=C stretching in the aromatic rings, and C-N and C-O stretching bands would be observed in the fingerprint region (1000-1300 cm⁻¹).
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HRMS (High-Resolution Mass Spectrometry): The ESI-MS in positive ion mode should show a prominent [M+H]⁺ ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule (C₃₀H₂₀NO⁺).
Potential Applications and Future Directions
Given the prevalence of the benzofuran scaffold in pharmacologically active compounds, N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine represents a promising candidate for biological screening.[2] The extended π-conjugated system also suggests potential applications in materials science as an organic semiconductor or an emissive material in organic light-emitting diodes (OLEDs).
Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough evaluation of its photophysical properties and a broad screening for biological activity, particularly in the areas of oncology and infectious diseases.
References
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Available at: [Link]
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An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (2023). MDPI. Available at: [Link]
- AU2016353004B2 - Benzofuran derivatives for the treatment of CNS and other disorders. (n.d.). Google Patents.
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Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. (2025). Journal of Cheminformatics. Available at: [Link]
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Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Available at: [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]
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Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues. (2023). MDPI. Available at: [Link]
